Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate
Description
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate is an organic compound featuring a thienyl heterocycle, a methyl-substituted oxovalerate backbone, and an ester functional group. Its ester group may enhance bioavailability compared to carboxylic acid derivatives, as seen in .
Properties
IUPAC Name |
methyl 3-methyl-5-oxo-5-thiophen-2-ylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-8(7-11(13)14-2)6-9(12)10-4-3-5-15-10/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWSYMGCDYXSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CS1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-(2-Thienyl)-3-Methyl-5-Oxovaleric Acid
The most direct route involves esterifying 5-(2-thienyl)-3-methyl-5-oxovaleric acid with methanol. This method parallels esterification protocols described in patent WO2013186792A2, where carboxylic acids are treated with alkyl halides or alcohols in the presence of acid catalysts . For example, thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) can activate the acid, followed by methanol quenching to yield the ester .
Key considerations include:
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Catalyst Selection : Sulfuric acid is cost-effective but risks side reactions like sulfonation, whereas thionyl chloride offers milder conditions but requires rigorous moisture control .
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Solvent Systems : Chlorinated solvents (e.g., dichloromethane) or toluene are preferred for their inertness and ability to dissolve both polar and nonpolar reactants .
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Yield Optimization : Patent EP0628559A1 notes that esterification efficiencies exceeding 80% are achievable when using stoichiometric alcohol excess (3–5 equivalents) and reflux conditions .
A hypothetical reaction scheme is:
Michael Addition/Claisen Condensation Approaches
The ketone and ester functionalities suggest a tandem Michael addition-Claisen condensation strategy. This approach is analogous to Gewald reaction principles, where ketones react with cyanoacetates and sulfur to form thiophene derivatives . Adapting this methodology:
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Michael Addition : Methyl acetoacetate reacts with a thiophene-derived α,β-unsaturated ketone to form a diketone intermediate.
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Cyclization and Decarboxylation : Sulfur incorporation facilitates thiophene ring closure, followed by decarboxylation to yield the target ester .
Reaction conditions from PMC9753513 highlight the importance of:
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Base Catalysts : Triethylamine (TEA) or pyridine for deprotonation .
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Temperature Control : Room temperature for thiourea formation, reflux for cyclization .
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Stereochemical Control : NMR data from similar syntheses confirm thiol tautomer dominance, critical for product stability .
Alkylation and Protection Strategies
Introducing the thienyl group via alkylation is another viable pathway. Patent WO2013186792A2 details S-alkylation using alkyl halides in polar aprotic solvents like DMF with K₂CO₃ as a base . For this compound:
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Thiophene Activation : 2-Thienylmagnesium bromide or lithiated thiophene reacts with a β-keto ester.
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Alkylation : The enolate intermediate is alkylated with methyl iodide, followed by esterification.
Key challenges include:
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Regioselectivity : Ensuring alkylation occurs at the γ-position relative to the ketone.
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Side Reactions : Over-alkylation or ketone reduction, mitigated by low temperatures (−78°C) and controlled stoichiometry .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Acid-Catalyzed Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester .
Gewald-Inspired Cyclization : The Gewald mechanism involves ketone-amine condensation, cyanoacetate addition, and sulfur-mediated cyclization. Adapting this for this compound necessitates substituting the amine component with a methyl-bearing nucleophile .
Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize ionic intermediates in alkylation, while chlorinated solvents prevent undesired proton transfers in esterification .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate serves as a crucial building block in the synthesis of more complex thienyl-containing compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation : Leading to the formation of sulfoxides or sulfones.
- Reduction : Converting the ester to the corresponding alcohol.
- Electrophilic Substitution : The thienyl ring can undergo substitution reactions with electrophiles.
Biology
Research into the biological activities of this compound has revealed several promising applications:
- Antimicrobial Activity : Preliminary studies indicate that it may inhibit the growth of various microbial strains, suggesting potential in infectious disease treatment.
- Anti-inflammatory Properties : Initial assessments show that it may reduce inflammation through specific biochemical pathways.
Medicine
The compound is being explored as a potential drug candidate:
- Drug Development : Investigations focus on its efficacy in treating diseases such as cancer and infections. Its interaction with biological targets, particularly enzymes involved in drug metabolism like cytochrome P450, is under study.
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical reactivity makes it valuable for:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Agricultural Chemicals : Potential use in developing pesticides or herbicides due to its biological activity.
Case Studies and Research Findings
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Antimicrobial Studies
- A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition rates, suggesting its potential as a natural antimicrobial agent.
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Anti-inflammatory Research
- Research demonstrated that the compound could modulate inflammatory pathways, showing promise for developing anti-inflammatory drugs.
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Synthesis Optimization
- A recent study optimized the synthesis route using continuous flow technology, improving yield and purity significantly compared to traditional batch methods.
Mechanism of Action
The mechanism of action of Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The thienyl group can also interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Thienyl-Containing Derivatives
Thienyl groups are critical for bioactivity in many compounds. Below is a comparison with key analogs:
Key Findings :
- Bromination of the thienyl ring () may enhance electrophilicity and alter binding interactions compared to the non-brominated target compound.
- Thienyl-triazole hybrids () demonstrate significant antibacterial activity, suggesting that combining thienyl with nitrogen-rich heterocycles improves efficacy against Gram-positive bacteria .
Heterocyclic Variants
The type of heterocycle significantly influences chemical and biological properties:
Key Findings :
Functional Group Modifications
Substituents and functional groups dictate reactivity and applications:
Key Findings :
Key Findings :
- The target compound’s ester group likely simplifies synthesis compared to thiourea or thiazole derivatives (Evidences 1–2), which require specialized reagents .
Biological Activity
Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thienyl group, which contributes to its unique chemical reactivity and biological interactions. The compound can be represented structurally as follows:
1. Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
2. Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays showed that the compound effectively scavenges free radicals, demonstrating a concentration-dependent effect.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This antioxidant activity indicates potential applications in preventing oxidative stress-related diseases.
3. Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models. The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in induced inflammation models.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Radical Scavenging : Its thienyl moiety is thought to play a crucial role in scavenging free radicals, contributing to its antioxidant properties.
- Interaction with Cell Signaling Pathways : Preliminary studies suggest that it may modulate cell signaling pathways associated with apoptosis and cell survival.
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria .
Research on Antioxidant Properties
Another study focused on the antioxidant capabilities of this compound, showing significant protective effects against oxidative damage in cellular models. The findings suggested that this compound could be beneficial in mitigating conditions related to oxidative stress, such as neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-(2-thienyl)-3-methyl-5-oxovalerate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Michael addition reactions. For example, using β-keto esters and thienyl-derived enolates under basic conditions (e.g., NaH in THF). Reaction efficiency is monitored via TLC (silica gel, hexane/ethyl acetate 3:1) and quantified using HPLC with a C18 column (UV detection at 254 nm). Intermediate purification via column chromatography (60–120 mesh silica) ensures high yield (~75–85%) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the thienyl protons (δ 6.8–7.4 ppm, multiplet) and the ester carbonyl (δ 170–175 ppm).
- FT-IR : Confirms ester C=O (1720–1740 cm⁻¹) and ketone (1680–1700 cm⁻¹).
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to validate stereochemistry. Single-crystal analysis (113 K, Cu-Kα radiation) provides a mean R factor of 0.034 .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Purity is determined via:
- HPLC-UV/Vis (95:5 acetonitrile/water, retention time ~8.2 min).
- Elemental Analysis (C, H, S within ±0.3% of theoretical values).
- DSC to detect melting point consistency (reported range: 98–100°C) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to identify reactive sites. Molecular dynamics simulations (NAMD, 300 K, 10 ns) model solvation effects in DMSO. Results correlate with experimental nucleophilic attack rates at the β-keto position .
Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.
- Metabolite Profiling : LC-MS/MS (Q-TOF, ESI+) detects oxidative metabolites (e.g., exact mass 445.0968 Da) that may interfere with assays.
- Target Validation : siRNA knockdown of putative targets (e.g., kinases) confirms specificity .
Q. What are the best practices for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at pH 2–12 (37°C, 72 hrs) and analyze degradation via UPLC-PDA.
- Thermogravimetric Analysis (TGA) : Determines decomposition onset (~150°C).
- Light Sensitivity : Store in amber vials under N2; UV-Vis monitors photodegradation (λmax 280 nm) .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 mg/m³).
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.
- Storage : –20°C in sealed containers under argon; avoid contact with oxidizers (e.g., KMnO4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
